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Introduction
1-Phenyl-1H-benzo[d]triazole is a heterocyclic aromatic compound featuring a benzotriazole

core with a phenyl substituent at the N1 position of the triazole ring.[1] This structure, with the

molecular formula C₁₂H₉N₃, serves as a crucial scaffold in medicinal chemistry and material

science due to its unique physicochemical properties and versatile biological activities.[1][2]

The presence of the triazole ring, characterized by its weak basicity, dual hydrogen bond

acceptor/donor capabilities, and metabolic stability, makes it a valuable component in drug

design.[2] This guide provides an in-depth review of its synthesis, spectroscopic properties, and

key applications, with a focus on its roles in corrosion inhibition and as a pharmacophore in the

development of therapeutic agents.

Chemical and Physical Properties
The fundamental properties of 1-Phenyl-1H-benzo[d]triazole are summarized below. The

addition of the phenyl group to the benzotriazole core significantly increases its molecular size

and complexity compared to the parent molecule, locking the compound into the 1H tautomeric

form and enhancing its structural stability.[1]
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Property Value Reference

Molecular Formula C₁₂H₉N₃ [3]

Molecular Weight 195.22 g/mol [3]

CAS Number 883-39-6 [3]

Appearance White to pale yellow solid [4]

Melting Point 96-97 °C [5]

Boiling Point 201-204 °C at 15 mmHg [6]

IUPAC Name
1-phenyl-1H-1,2,3-

benzotriazole
[3]

Synthesis of 1-Phenyl-1H-benzo[d]triazole
The most common and effective methods for synthesizing N-aryl benzotriazoles involve cross-

coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a traditional and

robust method for forming C-N bonds between an aryl halide and an amine or an N-

heterocycle.[7]

General Synthesis Workflow: Ullmann-Type Coupling
The diagram below illustrates the general workflow for the synthesis of 1-Phenyl-1H-

benzo[d]triazole via a copper-catalyzed Ullmann-type coupling reaction.
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General Workflow for Ullmann-Type Synthesis

Reactants:
Benzotriazole
Iodobenzene

Base (e.g., Cs₂CO₃)

Combine Reactants,
Catalyst, and Solvent

Catalyst:
Cu(OAc)₂·H₂O

Solvent:
DMF

Heat under N₂ atmosphere
(e.g., 120 °C)

Reaction Work-up:
Aqueous extraction

Purification:
Column Chromatography

Final Product:
1-Phenyl-1H-benzo[d]triazole

Click to download full resolution via product page

Caption: Ullmann-type synthesis workflow.

Detailed Experimental Protocol: Copper-Catalyzed
Synthesis[8]
This protocol is based on a reported copper-catalyzed synthesis of 1-Phenyl-1H-benzotriazole.

[8]
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Preparation: To a reaction vessel, add Cu(OAc)₂·H₂O (0.01 mmol) and dissolve it in

dimethylformamide (DMF, 2 mL) under a nitrogen atmosphere to prevent oxidation.

Addition of Reagents: Sequentially add iodobenzene (1.2 mmol), 1H-Benzotriazole (1.0

mmol), and cesium carbonate (Cs₂CO₃, 2 mmol) to the solution.

Reaction: Stir the mixture at a constant temperature, typically around 120 °C, and monitor

the reaction progress using Thin-Layer Chromatography (TLC).

Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature.

Dilute with water and extract the product into an organic solvent such as ethyl acetate.

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium

sulfate (Na₂SO₄).

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify

the resulting crude product by column chromatography on silica gel to yield pure 1-Phenyl-

1H-benzo[d]triazole.

Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity confirmation of

synthesized compounds.

Summary of Spectroscopic Data
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Technique Key Observations Reference

Mass Spec (EI)
Molecular Ion (M⁺) peak at m/z

= 195
[3]

¹H NMR (CDCl₃)

Aromatic protons typically

appear in the range of δ 7.2-

8.2 ppm. (Specific data for

derivatives available)

[9]

¹³C NMR (CDCl₃)

Aromatic carbons typically

appear in the range of δ 110-

150 ppm. (Specific data for

derivatives available)

[9][10]

FT-IR (KBr)

N-H stretching (absent in N-

substituted product), C=N,

C=C aromatic stretching, and

N=N stretching bands are

characteristic.

[11]

General Experimental Protocol for Spectroscopic
Analysis

¹H and ¹³C NMR Spectroscopy:

Dissolve a small sample (5-10 mg) of the purified compound in an appropriate deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to an NMR tube.

Acquire spectra on a spectrometer (e.g., 400 or 500 MHz).

Process the raw data (Free Induction Decay) by applying Fourier transformation, phase

correction, and baseline correction to obtain the final spectrum.

FT-IR Spectroscopy:
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Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium

bromide and pressing it into a thin disk.

Alternatively, for liquid samples, a thin film can be placed between two salt plates (e.g.,

NaCl).

Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400

cm⁻¹.

A background spectrum is recorded and subtracted from the sample spectrum to eliminate

interference from atmospheric CO₂ and H₂O.

Mass Spectrometry (MS):

Dissolve the sample in a suitable volatile solvent.

Introduce the sample into the mass spectrometer via an appropriate ionization method

(e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Analyze the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragmentation

pattern to confirm the molecular weight and structure.

Applications
1-Phenyl-1H-benzo[d]triazole and its derivatives have found applications in diverse fields,

ranging from industrial materials protection to the development of novel pharmaceuticals.

Corrosion Inhibition
Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for

copper and its alloys, as well as for steel and aluminum.[12][13] The mechanism involves the

adsorption of the inhibitor molecules onto the metal surface, forming a protective film that

prevents contact with corrosive agents.[12][14] This film can be formed through physisorption

or a more dominant chemisorption mechanism, where a polymeric complex such as

[Cu(I)BTA]n is formed.[12][13]
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Mechanism of Corrosion Inhibition
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Caption: Adsorption and protective film formation.

Medicinal Chemistry and Biological Activity
The benzotriazole scaffold is a "privileged structure" in medicinal chemistry, frequently

incorporated into molecules designed as therapeutic agents. Derivatives have shown a wide

spectrum of biological activities.

Anticancer Activity: Numerous studies have explored 1,2,3-triazole derivatives, including those

with a 1-phenyl-benzotriazole core, as potential anticancer agents.[15][16][17] These
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compounds have demonstrated cytotoxic effects against a range of human cancer cell lines.

Compound Type Cell Line IC₅₀ (µM) Reference

Pyrimidine-

benzotriazole

derivative (12O)

SiHa (Cervical) 0.009 [15]

1,2,3-Triazole linked

Tetrahydrocurcumin

(4g)

HCT-116 (Colon) 1.09 ± 0.17 [18]

1,2,3-Triazole linked

Chalcone (10a)
A549 (Lung) 62.51 [17]

1-phenyl-1H-pyrazole

derivative (5)
A549 (Lung) 10.67 ± 1.53 [1]

1-phenyl-1H-pyrazole

derivative (5)
C6 (Glioma) 4.33 ± 1.04 [1]

Experimental Protocol: MTT Assay for Cytotoxicity[18]

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HCT-116) into 96-well plates at a density

of approximately 5×10³ cells per well and incubate for 24 hours to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

1-Phenyl-1H-benzo[d]triazole derivatives) and incubate for a specified period (e.g., 48

hours). Include a positive control (e.g., Cisplatin) and a vehicle control (e.g., DMSO).

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well and incubate for another 4 hours. Live cells will metabolize

MTT into formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g.,

570 nm) using a microplate reader.
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IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the control. Plot the

viability against the compound concentration to determine the IC₅₀ value (the concentration

that inhibits 50% of cell growth).

Antimicrobial Activity: Benzotriazole derivatives have also been extensively investigated for

their antibacterial properties against both Gram-positive and Gram-negative bacteria.[2][19][20]

Compound Type Bacterial Strain MIC (µM or µg/mL) Reference

Benzotriazole-based

β-amino alcohol (4e)

Staphylococcus

aureus
8 µM [19]

Benzotriazole-based

β-amino alcohol (5g)
Bacillus subtilis 8 µM [19]

1-(2-

pyridyl)benzotriazole

Silver Compound (2)

Gram-negative &

Gram-positive

bacteria

55.9 - 118.8 µM [21]

3-benzotriazol-1-yl-1-

(4-bromo-phenyl)-2-[1]

[7][21]triazol-1-yl-

propan-1-one (19)

Bacillus subtilis 1.56 µg/mL [2]

3-benzotriazol-1-yl-1-

(4-bromo-phenyl)-2-[1]

[7][21]triazol-1-yl-

propan-1-one (19)

Staphylococcus

aureus
1.56 µg/mL [2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination[19]

Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter

plate using an appropriate broth medium.

Inoculation: Add a standardized inoculum of the target bacterial strain (e.g., S. aureus, B.

subtilis) to each well. Include a positive control (e.g., Ciprofloxacin) and a negative growth

control.

Incubation: Incubate the plates at 37 °C for 18-24 hours.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism. This can be assessed visually or

by measuring the optical density.

Conclusion
1-Phenyl-1H-benzo[d]triazole is a structurally stable and synthetically accessible molecule with

significant utility. Its straightforward synthesis via methods like the Ullmann coupling, combined

with its favorable physicochemical properties, makes it an attractive starting point for various

applications. Its demonstrated role as a corrosion inhibitor is well-established, while its function

as a pharmacophore in the design of potent anticancer and antimicrobial agents continues to

be an active and promising area of research for drug development professionals. The data and

protocols presented in this guide offer a solid foundation for further exploration and innovation

with this versatile heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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